1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanol
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Overview
Description
1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanol is an organic compound that belongs to the class of thiophene derivatives It is characterized by the presence of a bromine atom attached to the thiophene ring and a trifluoroethanol group
Preparation Methods
The synthesis of 1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanol typically involves the bromination of thiophene followed by the introduction of the trifluoroethanol group. One common synthetic route includes the following steps:
Bromination of Thiophene: Thiophene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromothiophene.
Introduction of Trifluoroethanol Group: The 5-bromothiophene is then reacted with trifluoroethanol in the presence of a base such as potassium carbonate to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, bases such as sodium hydride, and catalysts like palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.
Scientific Research Applications
1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers. Its unique structure makes it valuable in the development of new materials with specific electronic and optical properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, it serves as a precursor for the synthesis of pharmaceutical compounds. Its derivatives are explored for their potential use in drug development.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-tech industries.
Mechanism of Action
The mechanism of action of 1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets and pathways. The trifluoroethanol group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, leading to various biological effects. The bromine atom on the thiophene ring can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanol can be compared with other similar compounds, such as:
1-(5-Chlorothiophen-3-yl)-2,2,2-trifluoroethanol: This compound has a chlorine atom instead of a bromine atom. The substitution of chlorine can affect the compound’s reactivity and biological activity.
1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroacetamide: This derivative has an acetamide group instead of an alcohol group. The presence of the acetamide group can influence the compound’s solubility and interaction with biological targets.
1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethylamine: This compound has an amine group instead of an alcohol group. The amine group can alter the compound’s basicity and reactivity in chemical reactions.
The uniqueness of this compound lies in its specific combination of the bromine atom and the trifluoroethanol group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-bromothiophen-3-yl)-2,2,2-trifluoroethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3OS/c7-4-1-3(2-12-4)5(11)6(8,9)10/h1-2,5,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSAEYDVMSZQKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(C(F)(F)F)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40736831 |
Source
|
Record name | 1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40736831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314894-44-4 |
Source
|
Record name | 1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40736831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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